

practical guide to working with "compound 1.19"

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Compound of Interest

Compound Name: Anticancer agent 146

Cat. No.: B12385907 Get Quote

Identity of "Compound 1.19" is Ambiguous

A comprehensive search for "compound 1.19" has revealed that this designation does not refer to a single, well-defined chemical entity. Instead, the term appears in various unrelated scientific contexts, making it impossible to provide a practical guide with detailed application notes and protocols as requested.

The search results associate "1.19" with a variety of measurements and identifiers, including:

- Physical and Chemical Properties: The dipole moment of trimethylphosphine ((CH₃)₃P) is reported as 1.19 D. Additionally, a mass loss of 1.19% was observed in a thermogravimetric analysis of a zinc complex, corresponding to the removal of free water. The N-O bond distance in dinitrogen tetroxide (N₂O₄) is 1.19 Å. In nuclear magnetic resonance (NMR) spectroscopy, 1.19 is noted as a chemical shift value.
- Biochemical Research: A study on cytochrome P450 119 (CYP119) describes a "Compound
 I derivative," which is a reactive intermediate of the enzyme, not a standalone compound
 with the identifier "1.19".
- Compound Numbering in Publications: Several research papers list a series of compounds
 (e.g., 1-19). In these cases, "19" is merely a numerical identifier within that specific study and
 does not denote a universally recognized compound. For instance, "Compound 19" in the
 DrugBank database is classified as a stilbene. Other publications refer to "compound 119" in
 the context of phthalocyanines or 2-aminothiazole derivatives.



- Statistical Data: The value "1.19" also appears in the context of statistical data, such as a mean value of 0.29 ± 1.19 in a study on Origanum vulgare L. oil and a dead rate of 30 ± 1.19% in a control group of another study.
- Software and Cryptocurrency: The identifier "1.19" has also been linked to a version number of a software package (pROC R package version 1.19.0.1) and the price of a cryptocurrency.

Due to the lack of a unique and specific chemical compound consistently identified as "compound 1.19," the creation of detailed Application Notes and Protocols, including quantitative data tables, experimental methodologies, and signaling pathway diagrams, cannot be fulfilled.

To proceed, more specific information is required to identify the exact compound of interest. This could include a chemical name (e.g., IUPAC name), a common or trade name, a CAS registry number, a chemical structure, or a reference to a specific publication where the compound is described. Without this clarification, any attempt to generate the requested content would be based on speculation and likely to be inaccurate.

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